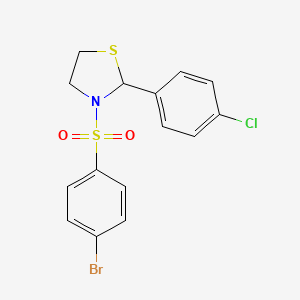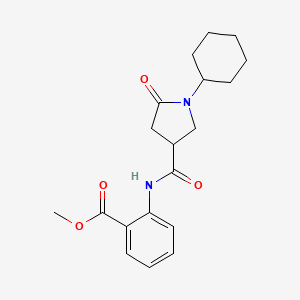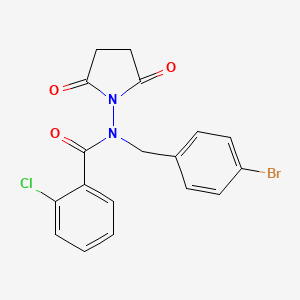![molecular formula C18H27NO6 B5137656 Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine](/img/structure/B5137656.png)
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine is a compound that combines the properties of oxalic acid and a morpholine derivative. The morpholine derivative, 4-[3-(4-propan-2-ylphenoxy)propyl]morpholine, is a compound that features both amine and ether functional groups . This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine typically involves the reaction of oxalic acid with 4-[3-(4-propan-2-ylphenoxy)propyl]morpholine under specific conditions. The preparation of oxalic acid itself can be achieved through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The morpholine derivative can be synthesized by reacting 4-propan-2-ylphenol with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate . The resulting product is then combined with oxalic acid to form the desired compound.
Análisis De Reacciones Químicas
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to yield oxalic acid and the morpholine derivative
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine has several scientific research applications:
Biology: It is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine can be compared with other similar compounds, such as:
Morpholine: A simple heterocyclic amine with both amine and ether functional groups.
Oxalic acid: A simple dicarboxylic acid with strong chelating properties.
4-[3-(2-ethoxyphenoxy)propyl]morpholine: A similar morpholine derivative with an ethoxyphenoxy group instead of a propan-2-ylphenoxy group.
The uniqueness of this compound lies in its combination of oxalic acid and the specific morpholine derivative, which imparts distinct chemical and physical properties that are not present in the individual components.
Propiedades
IUPAC Name |
oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-14(2)15-4-6-16(7-5-15)19-11-3-8-17-9-12-18-13-10-17;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVNKDNBNOSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate](/img/structure/B5137592.png)


![2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5137646.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid](/img/structure/B5137658.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5137670.png)
